2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol
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Overview
Description
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. The reaction is often catalyzed by metal catalysts or nanocatalysts to enhance the yield and selectivity . For instance, the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been reported to achieve high yields under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler derivative with similar biological activities.
2-aminophenol: A precursor used in the synthesis of benzoxazole derivatives.
4-bromo-6-chlorophenol: A related compound with similar chemical properties.
Uniqueness
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzoxazole and halogenated phenol moieties makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H12BrClN2O2 |
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Molecular Weight |
427.7 g/mol |
IUPAC Name |
2-[[4-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4-bromo-6-chlorophenol |
InChI |
InChI=1S/C20H12BrClN2O2/c21-14-9-13(19(25)16(22)10-14)11-23-15-7-5-12(6-8-15)20-24-17-3-1-2-4-18(17)26-20/h1-11,25H |
InChI Key |
OZQVSUJOSJMMDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O |
Origin of Product |
United States |
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